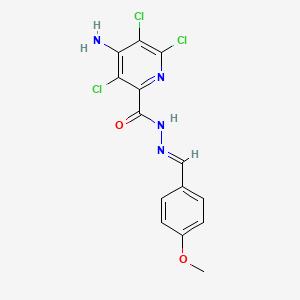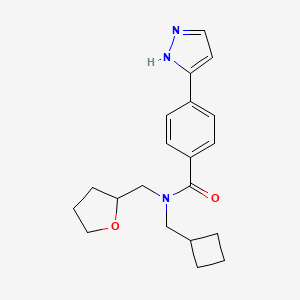![molecular formula C19H24O6 B5608025 2-tert-butyl-5-[(3-ethoxy-4-methoxyphenyl)methylidene]-2-methyl-1,3-dioxane-4,6-dione](/img/structure/B5608025.png)
2-tert-butyl-5-[(3-ethoxy-4-methoxyphenyl)methylidene]-2-methyl-1,3-dioxane-4,6-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-tert-butyl-5-[(3-ethoxy-4-methoxyphenyl)methylidene]-2-methyl-1,3-dioxane-4,6-dione is a complex organic compound with a unique structure that includes a dioxane ring, tert-butyl, ethoxy, and methoxy groups
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-tert-butyl-5-[(3-ethoxy-4-methoxyphenyl)methylidene]-2-methyl-1,3-dioxane-4,6-dione typically involves multi-step organic reactions One common method includes the condensation of appropriate aldehydes and ketones under acidic or basic conditions to form the dioxane ring
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. Techniques such as continuous flow reactors and advanced purification methods like chromatography are often employed to scale up the production while maintaining the quality of the compound.
Análisis De Reacciones Químicas
Types of Reactions
2-tert-butyl-5-[(3-ethoxy-4-methoxyphenyl)methylidene]-2-methyl-1,3-dioxane-4,6-dione can undergo several types of chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding oxides.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride.
Substitution: Various substitution reactions can introduce different functional groups into the compound.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous conditions.
Substitution: Halogenating agents like thionyl chloride or bromine in the presence of a catalyst.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or alkanes.
Aplicaciones Científicas De Investigación
2-tert-butyl-5-[(3-ethoxy-4-methoxyphenyl)methylidene]-2-methyl-1,3-dioxane-4,6-dione has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects and as a lead compound in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 2-tert-butyl-5-[(3-ethoxy-4-methoxyphenyl)methylidene]-2-methyl-1,3-dioxane-4,6-dione involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. The exact pathways and targets depend on the specific application and the biological system being studied.
Comparación Con Compuestos Similares
Similar Compounds
- 2-tert-butyl-5-[(3-methoxyphenyl)methylidene]-2-methyl-1,3-dioxane-4,6-dione
- 2-tert-butyl-5-[(3-ethoxyphenyl)methylidene]-2-methyl-1,3-dioxane-4,6-dione
- 2-tert-butyl-5-[(4-methoxyphenyl)methylidene]-2-methyl-1,3-dioxane-4,6-dione
Uniqueness
2-tert-butyl-5-[(3-ethoxy-4-methoxyphenyl)methylidene]-2-methyl-1,3-dioxane-4,6-dione is unique due to the presence of both ethoxy and methoxy groups on the phenyl ring, which may confer distinct chemical and biological properties compared to similar compounds. This unique structure can influence its reactivity, stability, and interactions with biological targets.
Propiedades
IUPAC Name |
2-tert-butyl-5-[(3-ethoxy-4-methoxyphenyl)methylidene]-2-methyl-1,3-dioxane-4,6-dione |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H24O6/c1-7-23-15-11-12(8-9-14(15)22-6)10-13-16(20)24-19(5,18(2,3)4)25-17(13)21/h8-11H,7H2,1-6H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LHAAJWYSWRSBSD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=CC(=C1)C=C2C(=O)OC(OC2=O)(C)C(C)(C)C)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H24O6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![N-(3-fluorophenyl)-4-[2-(1-piperidinyl)-4-pyrimidinyl]-1-piperazinecarboxamide](/img/structure/B5607948.png)


![(E)-1-(4-METHOXYPHENYL)-N-{4-[(NAPHTHALEN-1-YL)METHYL]PIPERAZIN-1-YL}METHANIMINE](/img/structure/B5607967.png)
![5-{[(1-benzothien-5-ylcarbonyl)amino]methyl}-N-methyl-2-furamide](/img/structure/B5607990.png)
![N-[(4-methyl-1,3-benzoxazol-2-yl)methyl]-2-(4-morpholinyl)-2-(3-pyridinyl)acetamide](/img/structure/B5607998.png)
![N-(3,4-dichlorophenyl)-2-[(2E)-2-(4-fluorobenzylidene)hydrazinyl]-2-oxoacetamide](/img/structure/B5608029.png)

![ethyl 4-[(4-methyl-3-nitrobenzoyl)amino]benzoate](/img/structure/B5608042.png)
![ETHYL 2-{2-[2-(3-METHYLPHENOXY)ACETAMIDO]-1,3-THIAZOL-4-YL}ACETATE](/img/structure/B5608043.png)
![(NE)-N-[[3-bromo-4-[(2-fluorophenyl)methoxy]phenyl]methylidene]hydroxylamine](/img/structure/B5608051.png)
![1-tert-butyl-4-{[4-(2-phenoxyethyl)-1-piperazinyl]carbonyl}-2-pyrrolidinone](/img/structure/B5608063.png)
![2-(4-morpholinyl)-N'-[(6-nitro-1,3-benzodioxol-5-yl)methylene]acetohydrazide](/img/structure/B5608068.png)

